molecular formula C14H16N2O B8461928 2-(2-Amino-pyridin-4-yl)-1-p-tolyl-ethanol

2-(2-Amino-pyridin-4-yl)-1-p-tolyl-ethanol

Cat. No. B8461928
M. Wt: 228.29 g/mol
InChI Key: OWPRAVUILZFQAJ-UHFFFAOYSA-N
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Patent
US08722709B2

Procedure details

To the solution of [4-(2-hydroxy-2-p-tolyl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester (80 mg, 0.24 mmol) in DCM (2 mL) is added trifluoroacetic acid (0.5 mL). The mixture is stirred for 30 min at room temperature. Then saturated NaHCO3 aquaous solution (10 mL) is added slowly and the resulting mixture is extracted with DCM (2×10 mL). All the organic layers are combined and concentrated. The crude is purified by silica flash column chromatography eluting with EtOAc in Heptane (gradient from 0% to 100%) to give 40 mg of the desired product.
Name
[4-(2-hydroxy-2-p-tolyl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([CH2:14][CH:15]([OH:23])[C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[CH:11]=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[NH2:7][C:8]1[CH:13]=[C:12]([CH2:14][CH:15]([C:16]2[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=2)[OH:23])[CH:11]=[CH:10][N:9]=1 |f:2.3|

Inputs

Step One
Name
[4-(2-hydroxy-2-p-tolyl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=C1)CC(C1=CC=C(C=C1)C)O)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with DCM (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude is purified by silica flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc in Heptane (gradient from 0% to 100%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=CC(=C1)CC(O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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